2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride
Overview
Description
“2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride” is a chemical compound with the molecular formula C8H17ClN2O and a molecular weight of 192.69 . It is also known by its synonyms “2-METHYLAMINO-1-PIPERIDIN-1-YL-ETHANONE HCL” and "2-METHYLAMINO-1-PIPERIDIN-1-YL-ETHANONE HYDROCHLORIDE" .
Molecular Structure Analysis
The molecular structure of “2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, attached to a methylamino group and an ethanone group . The hydrochloride indicates that the compound forms a salt with hydrochloric acid.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its structure, density, melting point, boiling point, and other characteristics. For “2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride”, the molecular formula is C8H17ClN2O and the molecular weight is 192.69 . Other specific physical and chemical properties were not found in the available sources.Scientific Research Applications
Synthesis and Antibacterial Activity
2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride and its derivatives have been investigated for their synthesis under microwave irradiation and subsequent application in antibacterial activity studies. For instance, the microwave-assisted synthesis of certain piperidine-containing pyrimidine imines and thiazolidinones from 1-(4-(4-piperidin-1-yl)phenyl)ethanone has been reported, with these compounds demonstrating antibacterial activity upon screening. The structural establishment of these new compounds was confirmed through spectral data, highlighting the role of this chemical precursor in facilitating the development of antibacterial agents (Merugu, Ramesh, & Sreenivasulu, 2010).
Application in Organic Synthesis
Another domain of application is in organic synthesis, where the chemical has been used as a building block for the creation of novel compounds with potential biological activities. The One-Pot Biginelli Synthesis showcases the utility of derivatives in synthesizing dihydropyrimidinone derivatives containing piperazine/morpholine moiety, employing a simple and efficient method that yields compounds of interest in medicinal chemistry (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
Spectroscopic Characterization and Cytotoxic Studies
The compound's utility extends to spectroscopic characterization and cytotoxic studies, as seen in the synthesis and characterization of 1-(4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone. This work not only provided a detailed characterization using spectroscopic techniques but also explored the cytotoxic potential of the synthesized compound, offering insights into its pharmacokinetics and potential biological applications (Govindhan, Viswanathan, Karthikeyan, Subramanian, & Velmurugan, 2017).
Novel Derivatives and Antimicrobial Activity
Research into novel derivatives of 2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride for antimicrobial applications is ongoing. The synthesis, spectral analysis, in vitro microbiological evaluation, and molecular docking studies of novel 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives highlight this compound's versatility in generating new molecules with promising antimicrobial properties (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014).
properties
IUPAC Name |
2-(methylamino)-1-piperidin-1-ylethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-9-7-8(11)10-5-3-2-4-6-10;/h9H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OELBRVNZGVZXGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)N1CCCCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659474 | |
Record name | 2-(Methylamino)-1-(piperidin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylamino-1-piperidin-1-yl-ethanone hydrochloride | |
CAS RN |
1176419-66-1, 98998-32-4 | |
Record name | Ethanone, 2-(methylamino)-1-(1-piperidinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1176419-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Methylamino)-1-(piperidin-1-yl)ethan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 98998-32-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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